molecular formula C21H22N4O4 B11000918 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11000918
M. Wt: 394.4 g/mol
InChI Key: PXWDLGPVJOQSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features a benzodioxepin ring fused with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving a suitable precursor such as a catechol derivative and an epoxide. This reaction is often catalyzed by an acid or base under controlled temperature conditions.

    Synthesis of the Triazole Moiety: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper catalyst.

    Coupling of the Benzodioxepin and Triazole Units: The final step involves coupling the benzodioxepin ring with the triazole moiety through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted methoxybenzyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving benzodioxepin and triazole derivatives.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of benzodioxepin and triazole pathways is beneficial.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors that are involved in the metabolism and signaling pathways of benzodioxepin and triazole derivatives.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide
  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]acetamide
  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its specific combination of benzodioxepin and triazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of novel therapeutic agents and materials with specific desired properties.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H22N4O4/c1-27-16-6-3-14(4-7-16)12-19-22-21(25-24-19)23-20(26)13-15-5-8-17-18(11-15)29-10-2-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H2,22,23,24,25,26)

InChI Key

PXWDLGPVJOQSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.